Lichenicidin -

Lichenicidin

Catalog Number: EVT-245387
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lichenicidin is derived from Bacillus licheniformis strains, notably Bacillus licheniformis ATCC 14580 and DSM 13. These strains harbor specific gene clusters responsible for the biosynthesis of lichenicidin, including structural genes (licA1 and licA2) and modification enzymes (licM1 and licM2) . Lichenicidin belongs to the class of lantibiotics, which are ribosomally synthesized peptides that undergo extensive post-translational modifications.

Synthesis Analysis

Methods

The synthesis of lichenicidin involves culturing Bacillus licheniformis in nutrient-rich media, followed by extraction and purification of the lantibiotic. The production process typically includes:

  1. Cultivation: Inoculation of Bacillus licheniformis into LB broth and incubation at 37°C.
  2. Extraction: Cells are harvested and treated with isopropanol to extract the lantibiotic.
  3. Purification: The extract undergoes chromatographic techniques such as high-performance liquid chromatography (HPLC) to isolate lichenicidin .

Technical Details

The extraction process often employs methods like rotary evaporation to concentrate the active compounds, followed by mass spectrometry for characterization. The structural integrity and purity of lichenicidin are confirmed through various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy .

Molecular Structure Analysis

Lichenicidin consists of two peptide components, each modified by post-translational processes that yield lanthionine residues. The molecular structure reveals a sequence characterized by alternating hydrophobic and hydrophilic regions, which is essential for its interaction with bacterial membranes.

Structure Data

  • Molecular Mass: Approximately 3251 Da for the mature form after post-translational modifications.
  • Peptide Sequence: Contains multiple amino acids that undergo dehydration and cyclization to form lanthionine bridges .
Chemical Reactions Analysis

Lichenicidin undergoes several key chemical reactions during its biosynthesis:

  1. Dehydration: Hydroxy amino acids (serine and threonine) are dehydrated to form dehydroalanine.
  2. Cyclization: The dehydroalanine reacts with cysteine residues to form thioether bonds, resulting in lanthionines .
  3. Cleavage: The leader sequence is cleaved to yield the active lantibiotic.

These reactions are catalyzed by specific enzymes encoded within the lantibiotic gene cluster.

Mechanism of Action

The primary mechanism of action of lichenicidin involves disrupting bacterial cell membranes. It binds specifically to lipid II, a crucial component in peptidoglycan synthesis, leading to inhibition of cell wall biosynthesis.

Process Data

  • Binding Affinity: Lichenicidin exhibits high affinity for lipid II, which facilitates its incorporation into the membrane .
  • Membrane Disruption: The interaction leads to pore formation in bacterial membranes, resulting in cell lysis and death.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Lichenicidin is soluble in polar solvents like methanol and water.
  • Stability: It is heat-stable under certain conditions but may degrade under extreme pH levels.

Chemical Properties

  • pH Sensitivity: Exhibits optimal activity at slightly acidic pH levels.
  • Chemical Stability: Stability can be affected by environmental factors such as temperature and ionic strength .
Applications

Lichenicidin has significant potential in scientific research and pharmaceutical applications:

  • Antimicrobial Agent: Its broad-spectrum activity makes it a candidate for developing new antibiotics against resistant bacterial strains.
  • Biotechnological Applications: Utilized in food preservation and as a natural preservative due to its antimicrobial properties.
  • Research Tool: Serves as a model compound for studying lantibiotic mechanisms and developing novel therapeutic agents .
Introduction to Lichenicidin as a Model Two-Peptide Lantibiotic

Historical Context of Lantibiotic Discovery & Classification Frameworks

Lantibiotics, characterized by the presence of the thioether amino acids lanthionine (Lan) and methyllanthionine (MeLan), represent a class of ribosomally synthesized and post-translationally modified peptide antibiotics (RiPPs). Their discovery timeline reveals key milestones: Nisin, identified in the 1920s, became the prototypical lantibiotic and established the importance of lipid-II binding. Subsequent research established a classification framework based on modification enzymes:

  • Class I lantibiotics (e.g., Nisin, Subtilin) utilize two separate enzymes (LanB for dehydration of Ser/Thr residues, LanC for cyclization).
  • Class II lantibiotics (e.g., Lichenicidin, Lacticin 3147, Haloduracin) employ a single bifunctional enzyme (LanM) for both dehydration and cyclization [1] [6].

Lichenicidin, discovered within Bacillus licheniformis genomes through bioinformatic screening for LanM homologs, exemplifies a critical subgroup: two-peptide lantibiotics. This subgroup requires two distinct peptides (generically Lanα and Lanβ, or Bliα and Bliβ in lichenicidin) acting synergistically for full bactericidal activity. Structural analysis confirms lichenicidin peptides Bliα and Bliβ belong to the type II category, modified by dedicated LicM1 and LicM2 enzymes respectively [2] [3]. Table 1 summarizes key classification parameters.

Table 1: Lantibiotic Classification Framework

Classification BasisClass IClass IITwo-Peptide Subgroup (Class II)
Modification EnzymesLanB (dehydration) + LanC (cyclization)Bifunctional LanM (dehydration + cyclization)Two LanM enzymes (one per peptide)
Structural FeaturesLinear, elongated peptidesGlobular or elongated peptidesTwo dissimilar peptides (α and β)
Prototype ExamplesNisin, Subtilin, EpiderminMersacidin, CinnamycinLichenicidin, Lacticin 3147, Haloduracin
Mode of ActionLipid-II binding & pore formationLipid-II binding (inhibition) or Pore formationDual mode: α-peptide binds Lipid-II, β-peptide forms pore

Lichenicidin in the Context of Antimicrobial Resistance Mitigation Strategies

The global antimicrobial resistance (AMR) crisis necessitates novel antimicrobials with low resistance potential. Lichenicidin exhibits several properties making it a compelling candidate for AMR mitigation:

  • Target Specificity & High Potency: Like other lantibiotics, lichenicidin targets Lipid II, an essential precursor in bacterial peptidoglycan biosynthesis. Lipid II is highly conserved across Gram-positive bacteria, making it a difficult target for resistance development. Lichenicidin demonstrates potent activity (nanomolar range) against clinically relevant pathogens, including Methicillin-Resistant Staphylococcus aureus (MRSA), Vancomycin-Resistant Enterococci (VRE), Listeria monocytogenes, and Haemophilus influenzae [1] [2] [5].
  • Dual Mode of Action: Lichenicidin employs a sophisticated dual mechanism. The Bliα peptide binds Lipid II with a 2:1 stoichiometry. This complex then recruits the Bliβ peptide, forming a 2:2:1 (Bliα:Bliβ:Lipid II) pore complex that disrupts membrane integrity, leading to depolarization, leakage of cellular contents, and cell death [1] [6]. This complex, multi-step mechanism significantly reduces the likelihood of spontaneous resistance development compared to single-target antibiotics.
  • Synergistic Activity: Full bactericidal activity requires synergistic action at equimolar concentrations of Bliα and Bliβ. While each peptide shows weak independent activity against highly sensitive strains, their combination results in dramatically enhanced potency. This synergy presents a higher barrier for resistance development than single-peptide antibiotics [1] [3].
  • Low Resistance Development: Decades of nisin use as a food preservative have yielded only low levels of acquired resistance, primarily linked to alterations in cell wall charge or dedicated ABC transporters. Lichenicidin shares this lipid-II targeting mechanism and is similarly expected to exhibit a low propensity for resistance development [1] [4]. Table 2 compares its AMR advantages.

Table 2: Lichenicidin's Advantages for AMR Mitigation

FeatureMechanism/ConsequenceAMR Mitigation Advantage
Target (Lipid II)Highly conserved, essential cell wall precursorDifficult for bacteria to modify target without fitness cost
Dual ModeBinding (Bliα) + Pore Formation (Bliβ after complex formation)Requires multiple simultaneous mutations for full resistance
Synergy RequirementEquimolar Bliα + Bliβ essential for full activityResistance to one peptide insufficient; barrier higher than single agents
Membrane DisruptionPhysical damage causing depolarization & leakageBypasses traditional enzymatic targets prone to mutation
Evolutionary HistoryLong-term natural production with minimal resistanceSuggests inherent resilience against common resistance pathways

Ecological Significance of Bacillus licheniformis as a Biosynthetic Host

Bacillus licheniformis is a Gram-positive, endospore-forming bacterium ubiquitous in diverse environments (soil, ocean, bird feathers, plant rhizospheres). Its ecological success is intrinsically linked to its remarkable capacity to produce a diverse arsenal of antimicrobial substances, including bacteriocins, non-ribosomal peptides (e.g., bacitracin), cyclic lipopeptides (e.g., lichenysin), and exopolysaccharides [5] [8]. Lichenicidin production contributes significantly to its competitive fitness:

  • Niche Adaptation & Competition: In complex microbial communities like soil or plant surfaces, resources are limited. By producing lichenicidin, B. licheniformis can inhibit or kill competing Gram-positive bacteria, securing its ecological niche. The presence of dedicated immunity genes (e.g., licEFG encoding putative ABC transporters) within the lichenicidin biosynthetic gene cluster (Bgli) protects the producer from self-harm [3] [5].
  • Resilience and Survival: The ability to form endospores allows B. licheniformis to survive harsh environmental conditions (heat, desiccation, UV radiation, nutrient deprivation). The concurrent production of antimicrobials like lichenicidin during sporulation or upon germination in a new environment provides a competitive advantage against other microbes also seeking to exploit available nutrients [5] [7].
  • Metabolic Versatility: B. licheniformis exhibits robust metabolic capabilities, thriving on diverse low-cost carbon sources (sucrose, maltose, starch, marine algae biomass) and under varying conditions (pH, temperature up to thermophilic ranges). This versatility supports consistent production of secondary metabolites like lichenicidin across different environments [7] [8]. The lichenicidin gene cluster (located on the chromosome, not a plasmid) is stable and has a GC content (45.1%) similar to the core genome (46.2%), suggesting long-term evolutionary integration and lack of recent horizontal acquisition [3].
  • Probiotic Interactions: Some B. licheniformis strains are used as probiotics. While multiple factors contribute to probiotic effects, the production of antimicrobials like lichenicidin likely plays a role in suppressing intestinal pathogens (e.g., Clostridium perfringens, Salmonella spp., Listeria), contributing to host health and microflora balance [5] [8]. This ecological role positions it as a potential "natural universal vehicle" for antimicrobials. Table 3 highlights key ecological adaptations enabling lichenicidin production.

Table 3: Ecological Adaptations of B. licheniformis Supporting Lichenicidin Production

AdaptationDescriptionRelevance to Lichenicidin
Endospore FormationDormant, highly resistant spores surviving extreme conditionsEnsures survival and potential lichenicidin production post-germination in competitive environments
Metabolic FlexibilityUtilizes diverse carbon sources (sugars, starches, algal biomass); grows at 25-55°CEnables consistent biomass and secondary metabolite production under fluctuating nutrient/thermal conditions
Antimicrobial ArsenalProduces multiple bacteriocins, lipopeptides, polysaccharidesLichenicidin complements other antimicrobials, broadening inhibitory spectrum and reducing resistance risk
Genetic StabilityLichenicidin gene cluster chromosomally encoded; GC content matches core genomeStable inheritance and maintenance of biosynthetic capability across generations
Immunity MechanismsDedicated genes (e.g., licEFG) within Bgli clusterAllows constitutive production without self-inhibition, enhancing competitive readiness
  • Biosynthetic Gene Cluster (BGC) Architecture: The lichenicidin BGC (Bgli) in B. licheniformis DSM 13/ATCC 14580 spans approximately 14.2 kb (bp 3,938,843 to 3,953,096) and contains 13 open reading frames (BLi04116 to BLi04128). Key components include:
  • Structural Genes: licA1 (Bliα precursor), licA2 (Bliβ precursor).
  • Modification Enzymes: licM1 (modifies Bliβ), licM2 (modifies Bliα).
  • Processing/Transport: licT (ABC transporter with N-terminal protease domain for leader cleavage).
  • Regulation: licR (putative response regulator).
  • Immunity: licFEG (putative ABC transporter immunity proteins) [2] [3].This genetic organization, particularly the presence of two dedicated lanM genes and two structural genes, is characteristic of two-peptide lantibiotics and is conserved in related systems like haloduracin and lacticin 3147. The cluster's presence in a strain lacking polyketide and bacitracin operons underscores its importance in the strain's antimicrobial profile [3].

  • Diversity of Antimicrobial Production: B. licheniformis does not rely solely on lichenicidin. It co-produces other antimicrobials like bacitracin (non-ribosomal peptide), lichenysin (cyclic lipopeptide/surfactant), and various bacteriocins. This diverse chemical arsenal provides broad-spectrum activity against Gram-positive and Gram-negative bacteria, fungi, and even viruses, maximizing its competitive fitness in complex ecosystems [5] [8]. The regulation and potential synergy between lichenicidin and these other compounds remain an active area of research.

Properties

Product Name

Lichenicidin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.